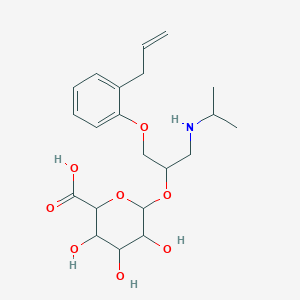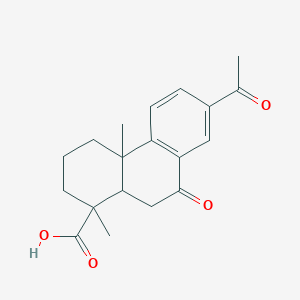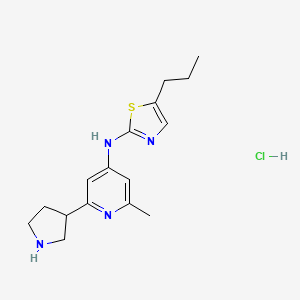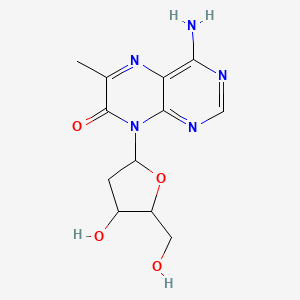![molecular formula C58H86Br2N2O2S4 B12294782 3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)
3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by its conjugated system, which makes it suitable for use in organic electronics, particularly in the development of organic solar cells and other optoelectronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrole core and the subsequent attachment of the thieno[3,2-b]thiophene units. The reaction conditions often require the use of palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications, including:
Organic Electronics: Used in the development of organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Material Science: Employed in the design of new materials with specific electronic properties.
Chemistry: Utilized as a building block for the synthesis of more complex molecules
作用機序
The mechanism by which 3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects is primarily through its conjugated system, which allows for efficient charge transport and light absorption. The molecular targets and pathways involved include the interaction with electron donors and acceptors in organic electronic devices, facilitating the generation and transport of charge carriers .
類似化合物との比較
Similar Compounds
3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid: Another compound with a thieno[3,2-b]thiophene core, used in dye-sensitized solar cells.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Used in the construction of sulfone-based dual acceptor copolymers.
Uniqueness
3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to its specific structural arrangement, which provides distinct electronic properties that are advantageous for applications in organic electronics. Its ability to form stable films with high charge mobility sets it apart from other similar compounds .
特性
分子式 |
C58H86Br2N2O2S4 |
|---|---|
分子量 |
1131.4 g/mol |
IUPAC名 |
1,4-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C58H86Br2N2O2S4/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-61-55(49-37-45-47(65-49)39-51(59)67-45)53-54(57(61)63)56(50-38-46-48(66-50)40-52(60)68-46)62(58(53)64)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3 |
InChIキー |
RRXCPHXUWKAXOY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC4=C(S3)C=C(S4)Br)C1=O)C5=CC6=C(S5)C=C(S6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


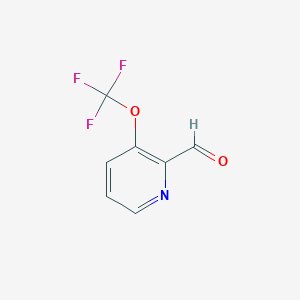
![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)
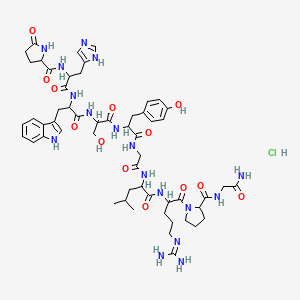
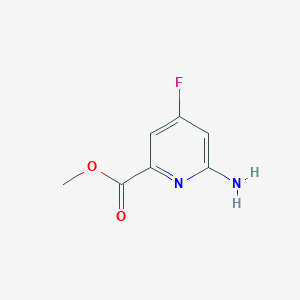
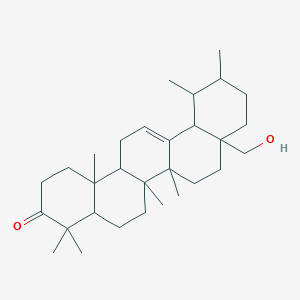
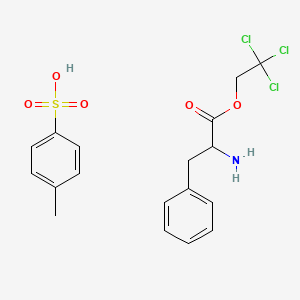
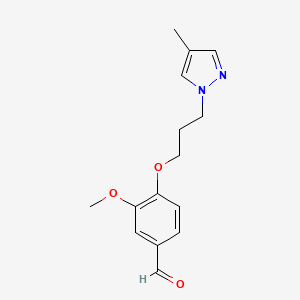
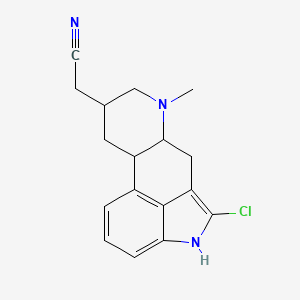
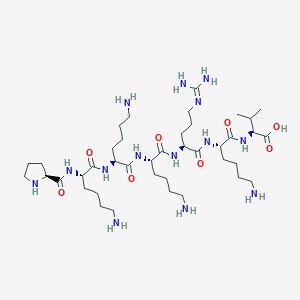
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)
